![molecular formula C40H40Br2N2O4 B3029996 5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone CAS No. 851786-15-7](/img/structure/B3029996.png)
5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
Overview
Description
Synthesis Analysis
The synthesis of such complex organic molecules often involves multiple steps and various chemical reactions. Unfortunately, the specific synthesis process for this compound is not found in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, density, molecular weight, and more. For this compound, it is reported to be insoluble (2.7E -7 g/L at 25 ºC) and has a density of 1.461±0.06 g/cm3 (20 ºC 760 Torr) . The molecular weight is 772.56 .Scientific Research Applications
Application in Polymer Solar Cells
A copolymer based on fluorene and perylene diimide, closely related to the requested compound, has been developed as a cathode interlayer for inverted polymer solar cells. This copolymer demonstrates good alcohol solubility and uniform film morphology, enhancing the power conversion efficiency of the solar cells. This indicates the potential of such compounds in improving the efficiency and stability of polymer solar cells (Zhao et al., 2015).
Supramolecular Self-Assembly in Optoelectronics
Perylene bisimides, which include structures similar to the requested compound, are significant in the field of optoelectronics. These compounds are involved in supramolecular assembly behaviors, crucial for the properties and performance of fabricated nanostructures/devices. The modification of molecular structures of these compounds significantly influences their self-assembled structures and the resulting performance in optoelectronic devices (Guo et al., 2019).
Impact on Structural and Optical Properties in Thin Films
The thermal annealing effect on compounds similar to the requested one has been studied, revealing that annealing impacts the structural properties, such as grain size, and optical properties like optical band gap and susceptibility. This research underscores the importance of these compounds in developing materials with tailored optical properties for various applications (Qashou et al., 2017).
Role in Photodynamic Therapy
Compounds structurally related to the requested chemical have been explored in the context of photodynamic therapy for cancer treatment. A novel photosensitizer with perylenediimide units demonstrates significant efficacy in decreasing the viability of cancer cells under specific light conditions, indicating the potential of these compounds in medical applications (Aksakal et al., 2018).
Influence on Charge Carrier Photogeneration
Studies on derivatives of perylene and similar compounds have shown that molecular order significantly affects the efficiency of photogeneration in semiconducting layers. This research is crucial for the development of materials with enhanced charge carrier generation capabilities, a key aspect in the field of semiconductor technology (Rybak et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
11,22-dibromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40Br2N2O4/c1-5-9-11-21(7-3)19-43-37(45)25-15-13-23-34-30(42)18-28-32-26(38(46)44(40(28)48)20-22(8-4)12-10-6-2)16-14-24(36(32)34)33-29(41)17-27(39(43)47)31(25)35(23)33/h13-18,21-22H,5-12,19-20H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQFUAOYYKZQKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CC(CC)CCCC)Br)Br)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40Br2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729084 | |
Record name | 5,12-Dibromo-2,9-bis(2-ethylhexyl)isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone | |
CAS RN |
851786-15-7 | |
Record name | 5,12-Dibromo-2,9-bis(2-ethylhexyl)isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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